Dimethylthexylsilyl chloride
Overview
Description
Mechanism of Action
Target of Action
Dimethylthexylsilyl chloride, also known as Thexyldimethylchlorosilane or Chloro(dimethyl)thexylsilane, is primarily used as a protecting reagent for alcohols and other functional groups . It interacts with these functional groups and shields them from unwanted reactions during the synthesis process .
Mode of Action
The compound works by reacting with the functional groups (like hydroxyl groups in alcohols) to form a protective silyl ether. This silyl ether group is stable under a variety of conditions, allowing other reactions to take place without affecting the protected group .
Pharmacokinetics
Like other silyl chlorides, it is likely to be rapidly hydrolyzed in the presence of water, leading to the formation of hydrochloric acid and the corresponding silanol .
Result of Action
The primary result of the action of this compound is the protection of sensitive functional groups, enabling complex synthetic transformations. It has been used in the synthesis of silicon naphthocyanine and cyclodextrin derivatives, which can act as antitumor dyes and chiral stationary phases, respectively .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature, humidity, and the presence of protic solvents. It is sensitive to moisture and reacts rapidly with water, protic solvents, and moisture in the air . Therefore, it should be stored in a dry environment and handled under anhydrous conditions .
Biochemical Analysis
Biochemical Properties
Chloro(dimethyl)thexylsilane plays a significant role in biochemical reactions, particularly in the protection and deprotection of functional groups. It interacts with various enzymes and proteins involved in these processes. For instance, it is used to protect hydroxyl groups in alcohols, preventing them from participating in unwanted side reactions during complex synthetic procedures . The interaction between chloro(dimethyl)thexylsilane and these biomolecules is primarily based on the formation of stable silyl ethers, which can be selectively removed under specific conditions .
Cellular Effects
The effects of chloro(dimethyl)thexylsilane on various types of cells and cellular processes are not extensively documented. Its role as a protecting reagent suggests that it may influence cell function by modifying the availability of hydroxyl groups on biomolecules. This modification can impact cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of key proteins and enzymes
Molecular Mechanism
At the molecular level, chloro(dimethyl)thexylsilane exerts its effects through the formation of silyl ethers with hydroxyl-containing biomolecules. This interaction involves the nucleophilic attack of the hydroxyl group on the silicon atom of chloro(dimethyl)thexylsilane, resulting in the displacement of the chlorine atom and the formation of a stable silyl ether . This process effectively protects the hydroxyl group from participating in other reactions, allowing for selective modifications in complex synthetic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of chloro(dimethyl)thexylsilane are crucial factors that influence its effectiveness. The compound is known to be sensitive to moisture, which can lead to hydrolysis and the formation of silanols . Over time, this degradation can reduce the efficiency of chloro(dimethyl)thexylsilane as a protecting reagent. Long-term studies on its effects on cellular function are limited, but it is essential to store the compound under dry conditions to maintain its stability .
Dosage Effects in Animal Models
The effects of chloro(dimethyl)thexylsilane at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses could lead to toxic or adverse effects. It is important to determine the threshold levels at which chloro(dimethyl)thexylsilane can be safely used without causing harm to the organism
Metabolic Pathways
Chloro(dimethyl)thexylsilane is involved in metabolic pathways related to the protection and deprotection of hydroxyl groups. It interacts with enzymes that catalyze these reactions, such as silyl transferases, which facilitate the transfer of the silyl group to the hydroxyl-containing biomolecule . This interaction can affect metabolic flux and the levels of metabolites involved in these pathways . Understanding the specific enzymes and cofactors involved in these processes is essential for optimizing the use of chloro(dimethyl)thexylsilane in biochemical applications.
Transport and Distribution
The transport and distribution of chloro(dimethyl)thexylsilane within cells and tissues are influenced by its chemical properties. As a hydrophobic compound, it is likely to interact with lipid membranes and may be transported by lipid-binding proteins . Its distribution within the cell can affect its localization and accumulation, which in turn can influence its effectiveness as a protecting reagent
Subcellular Localization
Chloro(dimethyl)thexylsilane is expected to localize to specific subcellular compartments based on its interactions with biomolecules. The presence of targeting signals or post-translational modifications may direct it to particular organelles, such as the endoplasmic reticulum or the Golgi apparatus . This localization can impact its activity and function, as the local environment within these compartments can influence the stability and reactivity of the silyl ether formed by chloro(dimethyl)thexylsilane . Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical applications.
Preparation Methods
Dimethylthexylsilyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of the corresponding alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Dimethylthexylsilyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form the corresponding silyl ethers and silyl amines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine, solvents such as tetrahydrofuran (THF) and dichloromethane (CH2Cl2), and water or protic solvents for hydrolysis . Major products formed from these reactions include silyl ethers, silyl amines, and silanols .
Scientific Research Applications
Dimethylthexylsilyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethylthexylsilyl chloride can be compared with other similar compounds such as:
Chloro(dimethyl)octylsilane: This compound has a longer alkyl chain, which can influence its reactivity and solubility.
Chloro(dimethyl)phenylsilane: The presence of a phenyl group can affect the compound’s electronic properties and reactivity.
This compound is unique due to its specific alkyl group, which provides a balance between steric hindrance and reactivity, making it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
chloro-(2,3-dimethylbutan-2-yl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-7(2)8(3,4)10(5,6)9/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGALSBMRYYLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217729 | |
Record name | Dimethylthexylsilyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67373-56-2 | |
Record name | Dimethylthexylsilyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067373562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylthexylsilyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(dimethyl)thexylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Thexyldimethylchlorosilane (TDSCl) in the context of the provided research?
A1: TDSCl is primarily used as a bulky silylating agent for regioselective functionalization of polysaccharides like cellulose [, , ] and starch []. This means it selectively reacts with specific hydroxyl groups (-OH) within these complex carbohydrates, enabling researchers to modify their properties.
Q2: Why is the bulkiness of TDSCl important for its application in polysaccharide modification?
A2: The bulky thexyl group in TDSCl provides steric hindrance, favoring reactions at less hindered hydroxyl groups. This results in high regioselectivity, particularly towards the primary 6-OH group in both anhydroglucose repeating units (AGU) and non-reducing end groups (NEG) of starch [] and the 6-O position of cellulose [, ].
Q3: How does the reaction environment influence the regioselectivity of TDSCl towards cellulose?
A3: Interestingly, the reaction medium significantly impacts regioselectivity. In ammonia-saturated aprotic dipolar media, a heterogeneous reaction yields uniform 6-O-thexyldimethylsilyl cellulose []. Conversely, homogeneous conditions in N,N-dimethylacetamide (DMA)/LiCl solution lead to lower 6-O selectivity, and excess TDSCl can even produce 2,3-di-O-thexyldimethylsilyl cellulose [].
Q4: What are the potential applications of TDSCl-modified polysaccharides?
A4: The regioselective functionalization achieved with TDSCl paves the way for various applications. For example, 6-O-silylated cellulose can be used as a precursor for sensor matrices that detect halohydrocarbons in air []. Additionally, silylated celluloses with high degrees of substitution can form supramolecular structures, ultimately leading to the production of oriented ultrathin cellulose films [].
Q5: What analytical techniques are employed to characterize the products of TDSCl reactions with polysaccharides?
A5: Two-dimensional NMR spectroscopy is extensively used to analyze the structure of the modified polysaccharides. This technique helps determine the position of the silyl and other substituents after subsequent derivatization steps like methylation, desilylation, and acetylation [, , ]. Additionally, HPLC analysis of the degraded products can provide further structural information [].
Q6: Are there any challenges associated with using TDSCl for polysaccharide modification?
A6: While TDSCl offers advantages in terms of regioselectivity, controlling the degree of substitution (DS) can be challenging. The reaction conditions, including solvent, temperature, and reagent concentration, need careful optimization to achieve the desired DS [, ].
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